molecular formula C17H14BrN3OS2 B2433584 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide CAS No. 392302-76-0

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

Cat. No.: B2433584
CAS No.: 392302-76-0
M. Wt: 420.34
InChI Key: INKKLSDDKIGWMH-UHFFFAOYSA-N
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Description

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide typically involves the reaction of 4-bromobenzyl bromide with a thiadiazole derivative. One common method involves the use of anhydrous potassium carbonate as a base in N,N-dimethylformamide (DMF) as the solvent. The reaction mixture is stirred at room temperature for several hours, followed by the addition of water to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is unique due to the presence of the 4-bromobenzyl group, which can enhance its biological activity and specificity. Additionally, the thiadiazole ring provides a versatile scaffold for further modifications and applications.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3OS2/c1-11-4-2-3-5-14(11)15(22)19-16-20-21-17(24-16)23-10-12-6-8-13(18)9-7-12/h2-9H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKKLSDDKIGWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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